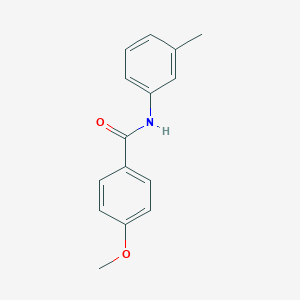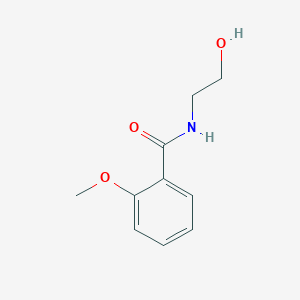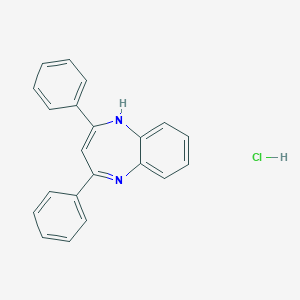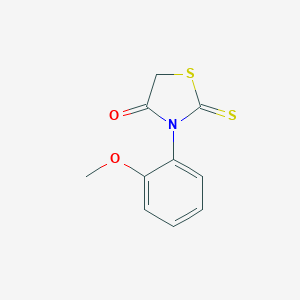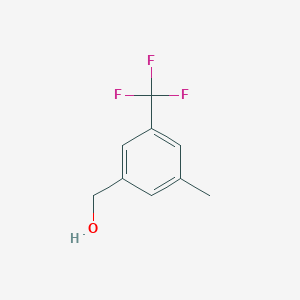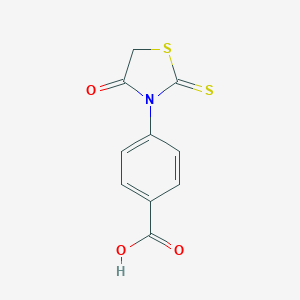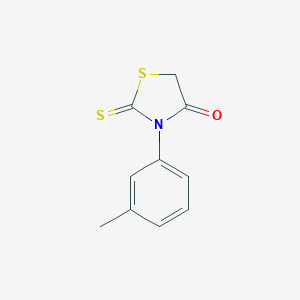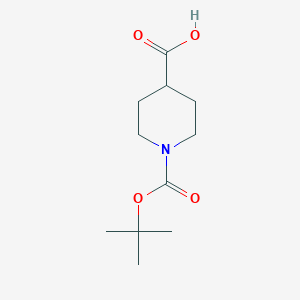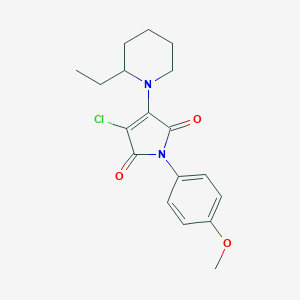
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CEP-9722, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle progression and gene expression, respectively. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid.
生化学的および生理学的効果
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione improves insulin sensitivity and glucose homeostasis, leading to the improvement of metabolic function. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione reduces beta-amyloid accumulation and improves cognitive function, leading to the prevention or treatment of cognitive decline.
実験室実験の利点と制限
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other cancer therapies. In diabetes research, further studies are needed to determine the long-term effects of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione on glucose and lipid metabolism, as well as its potential use in the prevention or treatment of diabetic complications. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other Alzheimer's disease therapies.
合成法
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a three-step process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-ethylpiperidine and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate product with maleic anhydride.
科学的研究の応用
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to improve insulin sensitivity and glucose homeostasis. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce beta-amyloid accumulation and improve cognitive function.
特性
CAS番号 |
6148-13-6 |
|---|---|
製品名 |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione |
分子式 |
C18H21ClN2O3 |
分子量 |
348.8 g/mol |
IUPAC名 |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O3/c1-3-12-6-4-5-11-20(12)16-15(19)17(22)21(18(16)23)13-7-9-14(24-2)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChIキー |
VGPGZWSPFWNOMA-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
正規SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



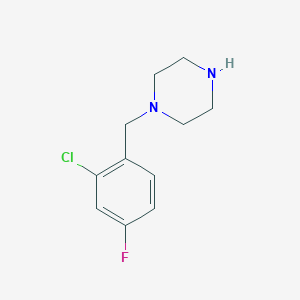
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
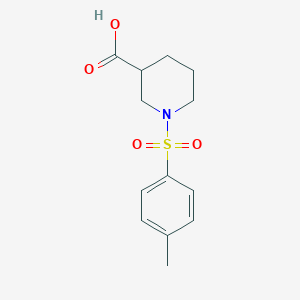
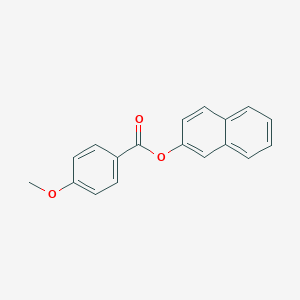
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
